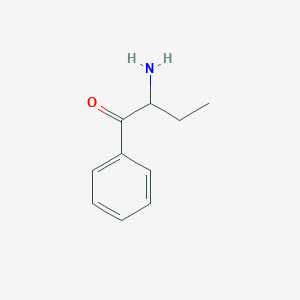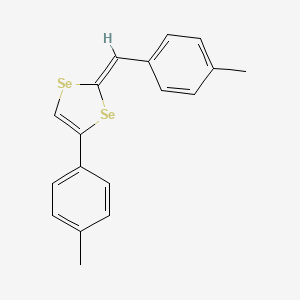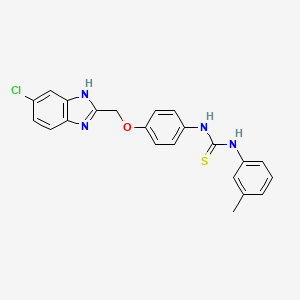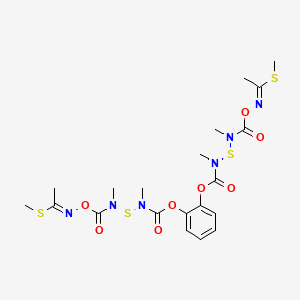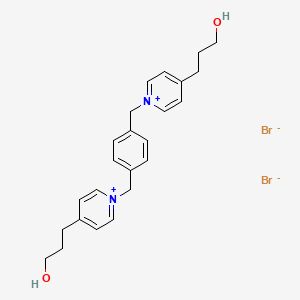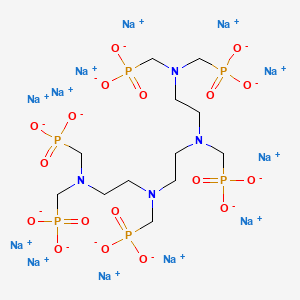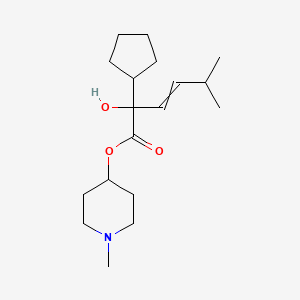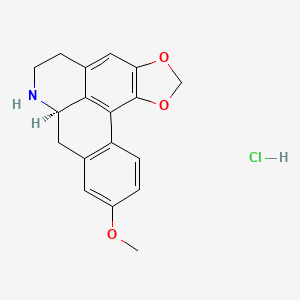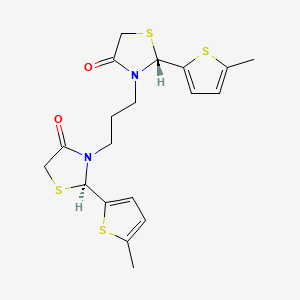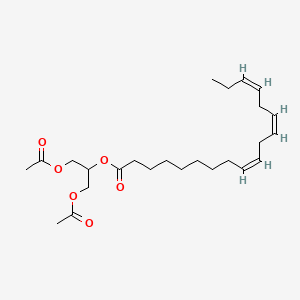
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group at the 3-position, a propoxy group at the 4-position, and an ethyl ester functional group. This compound is part of the cinnamic acid derivatives family, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-methoxy-4-propoxy-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves the use of enzymatic synthesis. For example, the enzyme Novozym 435 can be used to catalyze the esterification of cinnamic acid derivatives with ethanol, achieving high conversion rates under controlled conditions . This method is advantageous due to its specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxy-cinnamic acid.
Reduction: Formation of 3-methoxy-4-propoxy-cinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it can interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid, 3-methoxy-4-hydroxy-, ethyl ester: Similar structure but with a hydroxyl group instead of a propoxy group.
Cinnamic acid, 4-methoxy-, ethyl ester: Lacks the propoxy group.
Cinnamic acid, 3-hydroxy-4-methoxy-, methyl ester: Contains a hydroxyl group and a methyl ester instead of an ethyl ester.
Uniqueness
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is unique due to the presence of both methoxy and propoxy groups, which can enhance its lipophilicity and biological activity compared to other cinnamic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117666-90-7 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI-Schlüssel |
QLNZAEKAGOCIKD-VQHVLOKHSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


